Aplyronine A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

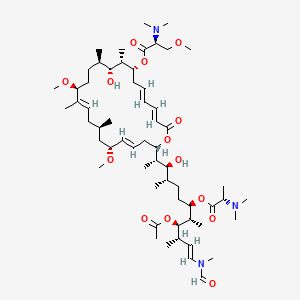

The compound “Aplyronine A” is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple chiral centers, various functional groups, and a large molecular framework, making it a subject of interest in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. Typical synthetic routes may include:

Formation of the core structure: This step involves constructing the main carbon skeleton of the molecule through reactions such as aldol condensations, Michael additions, or Diels-Alder reactions.

Functional group modifications: Introduction of functional groups like hydroxyl, methoxy, and acetyloxy groups through reactions such as esterification, etherification, and acetylation.

Chiral center establishment: Use of chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This may involve:

High-throughput screening: To identify the most efficient catalysts and reaction conditions.

Flow chemistry: To enable continuous production and improve reaction efficiency.

Purification techniques: Such as chromatography and crystallization to isolate the desired product.

化学反应分析

Types of Reactions

The compound can undergo various types of chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or Jones reagent.

Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.

Substitution: Nucleophilic substitution reactions to replace functional groups with others.

Common Reagents and Conditions

Oxidizing agents: PCC, Jones reagent, KMnO4.

Reducing agents: NaBH4, LiAlH4.

Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions would depend on the specific functional groups being targeted. For example:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of new carbon-carbon or carbon-heteroatom bonds.

科学研究应用

Introduction to Aplyronine A

This compound, a marine-derived macrolide isolated from the sea hare Aplysia kurodai, has garnered significant attention in the field of cancer research due to its potent antitumor properties. This compound is notable for its ability to induce protein–protein interactions between actin and tubulin, disrupting the dynamics of microtubules and leading to cytotoxic effects against various cancer cell lines. The exploration of this compound's applications spans several domains, including drug discovery, molecular biology, and therapeutic development.

Protein–Protein Interaction Modulation

This compound functions primarily by stabilizing a unique protein–protein interaction between actin and tubulin. This interaction is critical for cellular processes such as cell division and motility. The compound forms a complex with actin, preventing its polymerization while simultaneously binding to tubulin, which disrupts microtubule dynamics. This dual action contributes to its cytotoxic effects in tumor cells .

Cytotoxicity and Antitumor Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa (cervical carcinoma), P388 leukemia, Lewis lung carcinoma, and Ehrlich carcinoma. The reported IC50 values for these cell lines indicate that this compound is a potent candidate for further development as an anticancer agent .

Structure-Activity Relationship Studies

Studies have focused on synthesizing analogues of this compound to better understand its structure-activity relationship (SAR). These analogues aim to retain the essential features of the parent compound while potentially enhancing efficacy or reducing toxicity. For instance, modifications in the macrolactone moiety have been explored, with findings suggesting that specific structural elements are crucial for maintaining biological activity .

Development of Anticancer Therapies

This compound's mechanism of action positions it as a valuable lead compound in the search for new anticancer therapies. Its ability to target both actin and tubulin makes it unique among natural products. Recent studies have synthesized hybrid molecules incorporating elements from other actin-targeting agents, which exhibit enhanced biological activities comparable to those of this compound .

Molecular Modeling and Design

Molecular modeling studies have provided insights into the binding modes of this compound with its targets. These insights facilitate the rational design of new analogues that can potentially overcome limitations associated with the original compound, such as solubility or stability issues .

Clinical Research and Preclinical Trials

Several studies have moved beyond basic research into preclinical trials, assessing the efficacy of this compound in vivo. For example, investigations into its effects on tumor growth in animal models have shown promising results, indicating that it can significantly inhibit tumor progression .

Comparative Studies with Other Antitumor Agents

Comparative studies with other known antitumor agents have highlighted the unique properties of this compound. For instance, while compounds like paclitaxel also target microtubules, they do so through different mechanisms. This distinction underscores the potential for combination therapies that leverage multiple pathways for enhanced therapeutic effects .

作用机制

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve:

Binding to enzymes: Inhibiting or activating enzymatic activity.

Interacting with receptors: Modulating signal transduction pathways.

Altering gene expression: Through interactions with transcription factors or other regulatory proteins.

相似化合物的比较

Similar Compounds

- Aplyronine A

- This compound

Uniqueness

The uniqueness of this compound lies in its complex structure, multiple chiral centers, and diverse functional groups, which make it a versatile molecule for various applications.

属性

分子式 |

C59H101N3O14 |

|---|---|

分子量 |

1076.4 g/mol |

IUPAC 名称 |

[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate |

InChI |

InChI=1S/C59H101N3O14/c1-38-27-28-39(2)50(72-18)31-29-40(3)56(67)44(7)52(76-59(69)49(36-70-16)61(13)14)24-20-19-21-26-54(65)74-51(25-22-23-48(35-38)71-17)43(6)55(66)41(4)30-32-53(75-58(68)46(9)60(11)12)45(8)57(73-47(10)64)42(5)33-34-62(15)37-63/h19-23,26,28,33-34,37-38,40-46,48-53,55-57,66-67H,24-25,27,29-32,35-36H2,1-18H3/b20-19+,23-22+,26-21+,34-33+,39-28+/t38-,40-,41+,42-,43-,44-,45+,46+,48+,49+,50+,51+,52-,53-,55+,56-,57-/m1/s1 |

InChI 键 |

JMXMEKJLQWJRHY-GDEZZODWSA-N |

SMILES |

CC1CCC(C(=CCC(CC(C=CCC(OC(=O)C=CC=CCC(C(C1O)C)OC(=O)C(COC)N(C)C)C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)C)OC |

手性 SMILES |

C[C@@H]1CC[C@@H](/C(=C/C[C@H](C[C@H](/C=C/C[C@H](OC(=O)/C=C/C=C/C[C@H]([C@H]([C@@H]1O)C)OC(=O)[C@H](COC)N(C)C)[C@@H](C)[C@H]([C@@H](C)CC[C@H]([C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC(=O)C)OC(=O)[C@H](C)N(C)C)O)OC)C)/C)OC |

规范 SMILES |

CC1CCC(C(=CCC(CC(C=CCC(OC(=O)C=CC=CCC(C(C1O)C)OC(=O)C(COC)N(C)C)C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)C)OC |

同义词 |

aplyronine A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。